Vidarabine (9-β-D-arabinofuranosyladenine), also known as adenine arabinoside, is a synthetic purine nucleoside analog with antiviral activity. [, , ] It is classified as a nucleoside analog DNA polymerase inhibitor. [, , , ] In scientific research, vidarabine serves as a valuable tool for investigating viral replication mechanisms, particularly those involving DNA viruses. [, , , , , ]
Vidarabine is derived from natural sources, specifically from the fermentation of Streptomyces griseus. Its classification as a nucleoside analog allows it to interfere with viral nucleic acid synthesis, making it a critical agent in antiviral therapy. The compound is categorized under purine nucleosides and functions primarily by inhibiting viral DNA polymerase.
The synthesis of vidarabine can be achieved through various methods, including both chemical and enzymatic routes.
One notable method involves the use of triethyl phosphate as a solvent for dissolving vidarabine, followed by a reaction with phosphorus oxychloride under nitrogen gas protection at low temperatures. The process includes several steps:
A more environmentally friendly approach utilizes multienzymatic reactions involving immobilized nucleoside phosphorylases. For instance, uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila have been employed to catalyze the synthesis of vidarabine starting from arabinosyluracil and adenine. This method has shown to yield high purity (98.7%) and significantly lower environmental impact compared to traditional chemical methods .
Vidarabine has a molecular formula of CHNO and a molecular weight of approximately 253.24 g/mol. Its structure consists of an adenine base linked to an arabinose sugar moiety. The key features of its molecular structure include:
The stereochemistry around the sugar moiety is crucial for its biological activity, as it affects how the compound interacts with viral polymerases.
Vidarabine undergoes various chemical transformations that are essential for its antiviral activity:
These reactions are critical for enhancing the therapeutic profile of vidarabine and optimizing its use in clinical settings.
The mechanism by which vidarabine exerts its antiviral effects primarily involves inhibition of viral DNA polymerase. Once inside the cell, vidarabine is phosphorylated to its active form, which competes with natural nucleotides for incorporation into viral DNA during replication. This incorporation leads to premature termination of the growing DNA strand or misincorporation that disrupts viral replication processes.
The effectiveness of vidarabine against herpes simplex virus types 1 and 2 has been well-documented, showcasing its ability to reduce viral load and alleviate symptoms associated with infections .
Vidarabine exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and dictate storage conditions to maintain efficacy.
Vidarabine's primary applications are in antiviral therapy, particularly for:
In addition to these applications, ongoing research aims to develop prodrugs or derivatives that enhance bioavailability and target specific viral strains more effectively .
Through these diverse applications, vidarabine remains a significant compound in virology research and therapeutic development.
Vidarabine (chemical name: 9-β-D-arabinofuranosyladenine, abbreviated as ara-A) emerged from a landmark discovery in marine biodiscovery. In the 1950s, researchers isolated two unprecedented nucleosides—spongothymidine and spongouridine—from the Caribbean sponge Tethya crypta (formerly Cryptotethya crypta). These compounds contained D-arabinose instead of the conventional D-ribose sugar, marking the first identification of arabinose-containing nucleosides in nature [1] [7]. This finding challenged prevailing biochemical paradigms and ignited interest in nucleoside analogs as therapeutic agents.
In 1960, chemists at the Stanford Research Institute (led by Bernard Randall Baker) achieved the first chemical synthesis of vidarabine during a program targeting anticancer agents [1] [5]. Initial testing focused on oncology, but subsequent work by Privat de Garilhe and De Rudder in 1964 revealed its potent antiviral properties against DNA viruses [1] [3]. Clinical validation came in 1976 through pivotal studies by Richard Whitley at the University of Alabama, which demonstrated vidarabine’s efficacy against systemic herpesvirus infections in humans [5]. This led to its approval by the United States Food and Drug Administration in 1976 as the first systemically administered nucleoside antiviral drug [6].
A significant twist in vidarabine’s history was the later discovery (1972) that it is also a natural product biosynthesized by the bacterium Streptomyces antibioticus [1]. In 2017, the full elucidation of its biosynthetic gene cluster revealed a co-located pathway for pentostatin—an adenosine deaminase inhibitor that protects vidarabine from degradation in the producing organism [1].
Table 1: Key Milestones in Vidarabine Discovery and Development
Year | Event | Significance |
---|---|---|
1950s | Isolation of spongothymidine/spongouridine from Tethya crypta | Discovery of arabinose nucleosides; inspired synthetic analogs |
1960 | Chemical synthesis of vidarabine | Enabled pharmacological evaluation |
1964 | Identification of antiviral activity | Shifted focus from anticancer to antiviral applications |
1972 | Isolation from Streptomyces antibioticus | Confirmed natural product status |
1976 | Clinical validation (R. Whitley) and FDA approval | First systemic nucleoside antiviral drug |
2017 | Biosynthetic gene cluster elucidation | Revealed self-protection mechanism via co-produced pentostatin |
Vidarabine (molecular formula: C₁₀H₁₃N₅O₄; monohydrate: C₁₀H₁₃N₅O₄·H₂O) is classified as a purine nucleoside analog due to its structural mimicry of endogenous adenosine [1] [8]. Its core structure comprises a purine base (adenine) linked via a β-glycosidic bond to the C1' position of the sugar D-arabinose. This differs critically from adenosine in the stereochemical configuration of the sugar moiety:
Sugar Configuration: D-Arabinose features a trans orientation of the 2'-hydroxyl group relative to the 3'-hydroxyl group in its furanose ring. This contrasts sharply with D-ribose in adenosine, where a cis orientation exists at these positions [1] [10]. The 2'-hydroxyl group projects above the ring plane, introducing steric and electronic constraints that profoundly alter interactions with viral enzymes compared to ribose-containing nucleosides [1].
Molecular Properties: The compound crystallizes as a monohydrate, appearing as a white to off-white powder. It has a molecular weight of 285.27 g/mol for the monohydrate form, a melting point of 253°C, and a specific optical rotation of -2° to -4° (c=1, DMF). Its aqueous solubility is low (0.05% w/v), limiting formulation options [1] [8].
Table 2: Key Structural and Physicochemical Properties of Vidarabine
Property | Value/Description | Biological Implication |
---|---|---|
Chemical Classification | Purine nucleoside analog (Adenosine derivative) | Competes with endogenous adenosine in biochemical pathways |
Sugar Moiety | β-D-Arabinofuranose | Altered sugar conformation impairs recognition by host polymerases; antiviral selectivity |
Glycosidic Bond | β-N9-linkage | Maintains natural nucleoside orientation for kinase recognition |
Molecular Weight | 267.24 g/mol (anhydrous); 285.27 g/mol (monohydrate) | Influences membrane permeability and distribution |
Solubility | Water: 3 mg/mL; DMSO: 53 mg/mL (198.32 mM) | Low aqueous solubility necessitates specialized formulations (e.g., ointments) |
Optical Rotation | -2° to -4° (c=1, DMF) | Confirms stereospecific synthesis critical for activity |
Vidarabine holds a transformative place in antiviral chemotherapy. Its approval represented the first proof-of-concept that nucleoside analogs could achieve systemic efficacy against viral infections, paving the way for agents like acyclovir and zidovudine [1] [3]. Its significance extends across three domains:
Mechanistic Innovation: Vidarabine’s triphosphate metabolite (ara-ATP) operates through a dual mechanism: competitive inhibition of viral DNA polymerase relative to deoxyadenosine triphosphate (dATP), and incorporation into elongating DNA strands, causing premature termination due to the arabinose sugar’s inability to form phosphodiester bonds at the 3' position [1] [2] [10]. Uniquely, its diphosphate metabolite (ara-ADP) also inhibits ribonucleotide reductase—an enzyme critical for deoxynucleotide pool maintenance—amplifying its antiviral effect [1] [5].
Broad-Spectrum Activity: While most clinically used against herpes simplex virus types 1 and 2 (HSV-1 IC₅₀: 9.3 μg/mL; HSV-2 IC₅₀: 11.3 μg/mL) and varicella-zoster virus (VZV), vidarabine exhibits in vitro activity against poxviruses (vaccinia), rhabdoviruses, hepadnaviruses, and some RNA tumor viruses [2] [4] [10]. Its activity against thymidine kinase-deficient herpesviruses (resistant to acyclovir) underscores its kinase-independent activation pathway, making it a valuable alternative for resistant strains [3] [10].
Foundational Role: Vidarabine directly inspired the development of optimized nucleoside analogs. For example, enzymatic transglycosylation methods developed for vidarabine synthesis were later adapted to produce fludarabine (2-fluoro-ara-AMP), a clinically important antileukemic agent [1]. Furthermore, its structure-activity relationship studies established the antiviral potential of sugar-modified nucleosides, accelerating the exploration of diverse analogs like azidothymidine (AZT) for HIV [1] [7].
Despite being largely superseded by less toxic agents like acyclovir for systemic use, vidarabine remains a critical tool in ophthalmology (as a 3% ophthalmic ointment for HSV keratitis) and a structural template for ongoing antiviral design. Its discovery validated marine organisms and nucleoside analogs as fertile sources for antiviral pharmacotherapy [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7